molecular formula C5H2BrClO5S B3198669 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid CAS No. 1016505-47-7

5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid

Cat. No.: B3198669
CAS No.: 1016505-47-7
M. Wt: 289.49 g/mol
InChI Key: BMHALDWUBWVPIK-UHFFFAOYSA-N
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Description

5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid: is a chemical compound with the molecular formula C5H2BrClO5S and a molecular weight of 289.49 g/mol . This compound is characterized by its unique structure, which includes a furan ring substituted with bromine, chlorosulfonyl, and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid typically involves the bromination of furan-2-carboxylic acid followed by chlorosulfonation. The reaction conditions often require the use of bromine and chlorosulfonic acid as reagents, with the reactions being carried out under controlled temperatures to ensure the desired substitutions occur .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps with optimization for yield and purity. This could include the use of continuous flow reactors to manage the exothermic nature of the reactions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while substitution with an amine could produce a furan-2-carboxamide derivative .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block for constructing heterocyclic compounds .

Biology and Medicine: The presence of the furan ring is known to contribute to biological activity, making it a target for drug discovery .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid and its derivatives often involves interactions with biological macromolecules. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the bromine and chlorosulfonyl groups can form covalent bonds with nucleophilic sites on enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and chlorosulfonyl groups in 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid makes it particularly reactive and versatile for chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its similar compounds .

Properties

IUPAC Name

5-bromo-4-chlorosulfonylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHALDWUBWVPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1S(=O)(=O)Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid
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5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid
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Reactant of Route 6
5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid

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